molecular formula C18H23N3OS B6979781 1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea

1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea

Cat. No.: B6979781
M. Wt: 329.5 g/mol
InChI Key: GNTXYBBMDYODIK-UHFFFAOYSA-N
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Description

1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea is a complex organic compound with a unique structure that combines a cyclobutyl ring, a dimethylamino group, and a thiophenyl group

Properties

IUPAC Name

1-[[3-(dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-21(2)14-10-13(11-14)12-19-18(22)20-16-7-4-3-6-15(16)17-8-5-9-23-17/h3-9,13-14H,10-12H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTXYBBMDYODIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)CNC(=O)NC2=CC=CC=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl ring is synthesized through a cyclization reaction, often involving a suitable cyclobutyl precursor and a cyclizing agent.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a dimethylamine source reacts with the cyclobutyl intermediate.

    Attachment of the Thiophenyl Group: The thiophenyl group is attached through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The thiophenyl group may enhance the compound’s binding affinity and specificity. The urea linkage can facilitate interactions with hydrogen bond donors and acceptors, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1-[[3-(Dimethylamino)cyclopropyl]methyl]-3-(2-thiophen-2-ylphenyl)urea: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-furanylphenyl)urea: Similar structure but with a furanyl group instead of a thiophenyl group.

Uniqueness

1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea is unique due to the combination of its cyclobutyl ring, dimethylamino group, and thiophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. The presence of the thiophenyl group, in particular, may enhance its electronic properties and binding interactions, making it a valuable compound for various applications.

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